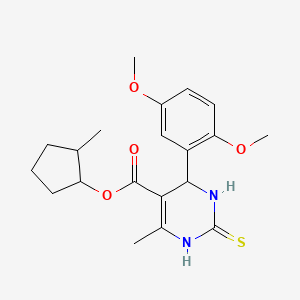![molecular formula C26H25N3O2S B5085869 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5085869.png)
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology. This compound is known for its ability to target and inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B cells and other cells of the immune system.
Wirkmechanismus
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide works by binding to the active site of BTK, which is a key enzyme involved in the signaling pathways of B cells and other cells of the immune system. By inhibiting the activity of BTK, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide blocks the downstream signaling pathways that promote the growth and survival of cancer cells. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects in cancer cells. In preclinical studies, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to inhibit the phosphorylation of downstream signaling proteins, including AKT and ERK, which are involved in cell survival and proliferation. 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the main limitations of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is its potential for drug resistance, which can arise due to mutations in the BTK gene or other signaling pathways.
Zukünftige Richtungen
There are several future directions for the development of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide and other BTK inhibitors. One area of focus is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance the efficacy of treatment. Another area of focus is the development of biomarkers to predict response to BTK inhibitors and identify patients who are most likely to benefit from treatment. Finally, there is a need for the development of second-generation BTK inhibitors that can overcome drug resistance and improve clinical outcomes for cancer patients.
Synthesemethoden
The synthesis of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide involves several steps, including the reaction of 2-furylboronic acid with 3-bromo-N-[3-(1,3-thiazol-4-yl)phenyl]propanamide, followed by the coupling of the resulting intermediate with 1-bromo-3-(piperidin-4-yl)propane. The final compound is obtained through the reaction of the intermediate with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the BTK signaling pathway. This has led to the development of several clinical trials to evaluate the safety and efficacy of 1-[3-(2-furyl)benzyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide in cancer patients.
Eigenschaften
IUPAC Name |
1-[[3-(furan-2-yl)phenyl]methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c30-26(28-23-7-2-5-21(15-23)24-17-32-18-27-24)20-9-11-29(12-10-20)16-19-4-1-6-22(14-19)25-8-3-13-31-25/h1-8,13-15,17-18,20H,9-12,16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPSUAVTLWBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=CC(=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5085802.png)
![1-(5-{[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5085809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)

![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)


![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)
![2-(6-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-1-butanol](/img/structure/B5085883.png)
![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
![1-chloro-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5085890.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5085897.png)